Home > Products > Screening Compounds P84007 > Mcp-tva-argipressin
Mcp-tva-argipressin - 90332-82-4

Mcp-tva-argipressin

Catalog Number: EVT-374775
CAS Number: 90332-82-4
Molecular Formula: C51H74N12O10S2
Molecular Weight: 1079.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Mcp-tva-argipressin, also known as d(CH₂)₅[Tyr(Et)²,Val⁴,des-Gly⁹]AVP, is a synthetic peptide analog of arginine vasopressin (AVP). AVP is an endogenous hormone involved in various physiological processes, including water retention, vasoconstriction, and platelet function. Mcp-tva-argipressin has been extensively studied for its biological properties and potential applications in research and industry .


Synthesis Analysis

Mcp-tva-argipressin is chemically synthesized using solid-phase peptide synthesis (SPPS). Its sequence includes modifications at specific amino acid positions, such as the substitution of tyrosine (Tyr) with ethyltyrosine (Et) at position 2 and the deletion of glycine (Gly) at position 9. These modifications enhance its stability and activity .


Molecular Structure Analysis

The molecular structure of Mcp-tva-argipressin consists of a cyclic peptide backbone with a disulfide bridge. It retains the essential pharmacophore of AVP, including the vasopressin receptor-binding motif. The presence of the trifluoromethylphenyl group contributes to its bioactivity .

Source

The compound is derived from vasopressin, which is a cyclic nonapeptide hormone consisting of nine amino acids. The specific modifications in Mcp-tva-argipressin are intended to improve its pharmacological properties, such as stability and receptor selectivity.

Classification

Mcp-tva-argipressin falls under the classification of peptide hormones and is categorized as a vasopressor agent. It acts on specific receptors in the body to exert its effects on vascular tone and fluid balance.

Synthesis Analysis

Methods

The synthesis of Mcp-tva-argipressin typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support.

Technical Details

  1. Solid-Phase Peptide Synthesis:
    • The process begins with a resin that is functionalized with an amino acid.
    • Protected amino acids are added stepwise, where each amino acid is activated and coupled to the growing chain.
    • After all amino acids are assembled, the peptide is cleaved from the resin and deprotected to yield the final product.
  2. Purification:
    • The crude product is purified using high-performance liquid chromatography (HPLC) to isolate Mcp-tva-argipressin from by-products and unreacted materials.
  3. Characterization:
    • Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the identity and purity of the synthesized compound.
Molecular Structure Analysis

Structure

Mcp-tva-argipressin retains the cyclic structure characteristic of vasopressin, with specific modifications that enhance its receptor binding affinity and biological activity.

Data

  • Molecular Formula: C49_{49}H66_{66}N14_{14}O12_{12}
  • Molecular Weight: Approximately 1084.21 g/mol
  • Structural Features: The cyclic nature of the molecule contributes to its stability and resistance to enzymatic degradation.
Chemical Reactions Analysis

Reactions

Mcp-tva-argipressin undergoes various biochemical reactions upon administration:

  1. Receptor Binding:
    • The compound binds selectively to vasopressin receptors (V1A, V2), triggering downstream signaling pathways that lead to vasoconstriction and increased water reabsorption in the kidneys.
  2. Signal Transduction:
    • Upon receptor activation, intracellular signaling cascades are initiated, involving G-proteins that activate phospholipase C or adenylate cyclase pathways, depending on the receptor type engaged.

Technical Details

  • V1A Receptor Activation: Leads to increased intracellular calcium levels, resulting in smooth muscle contraction.
  • V2 Receptor Activation: Promotes aquaporin channel insertion into renal tubules, enhancing water reabsorption.
Mechanism of Action

Process

The mechanism of action for Mcp-tva-argipressin involves its interaction with specific vasopressin receptors:

  1. Vasoconstriction: Binding to V1A receptors causes peripheral blood vessels to constrict, increasing systemic vascular resistance and blood pressure.
  2. Antidiuretic Effect: Activation of V2 receptors in renal collecting ducts promotes water reabsorption, reducing urine output and concentrating urine.

Data

The onset of action for Mcp-tva-argipressin can be rapid (within minutes), with effects lasting up to 20 minutes post-administration, depending on dosage and individual patient factors.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder or crystalline solid.
  • Solubility: Soluble in water; stability may vary with pH and temperature conditions.

Chemical Properties

  • Stability: Enhanced stability compared to natural vasopressin due to structural modifications.
  • Reactivity: Reacts primarily through receptor-mediated mechanisms rather than through direct chemical transformations in biological systems.
Applications

Mcp-tva-argipressin is primarily utilized in clinical settings for:

  1. Vasodilatory Shock Treatment: Effective in managing patients experiencing severe hypotension due to shock.
  2. Fluid Management: Used in conditions requiring tight control over fluid balance, particularly in critical care environments.
  3. Research Applications: Studied for its potential roles in various physiological processes related to blood pressure regulation and fluid homeostasis.
Molecular Characterization of Mcp-tva-Argipressin

Primary Structural Analysis of the Mcp-tva-Argipressin Peptide

Mcp-tva-argipressin (CAS# 90332-82-4) is a synthetic peptide analog of arginine vasopressin (AVP) with a defined primary structure. Its molecular formula is C₅₁H₇₄N₁₂O₁₀S₂, and it has a molecular weight of 1,079.34 g/mol [1]. The peptide backbone consists of 51 amino acid residues, featuring a nonapeptide core similar to AVP but extended by N-terminal modifications. Key structural elements include:

  • Disulfide Bridge: Like native vasopressin, a disulfide bond (-S-S-) links cysteine residues at positions 1 and 6 within the cyclic hexapeptide core. This bridge is critical for conformational stability and receptor binding [4] [6].
  • N-terminal Modification: The "Mcp-tva" moiety denotes mercaptopropionic acid (Mcp) and D-tyrosine (tva), replacing the native N-terminal cysteine and tyrosine. This substitution enhances proteolytic resistance by altering peptide bond susceptibility [6].
  • Aromatic and Aliphatic Residues: The sequence incorporates a phenylbenzyl group (from 4-ethoxyphenylmethyl) and an isopropyl group, contributing to hydrophobic interactions and steric specificity [1].

The SMILES notation ([C@@H]1(N(CCC1)C(=O)[C@H]2NC(=O)...) and InChIKey (DRLYXDZRLDZVIS-XXNQTUAPSA-N) confirm chiral centers and stereochemistry, essential for biological activity [1].

Table 1: Primary Structural Features of Mcp-tva-Argipressin

FeatureDescription
Molecular FormulaC₅₁H₇₄N₁₂O₁₀S₂
Molecular Weight1,079.34 g/mol
Disulfide BondBetween Cys¹ and Cys⁶ in the cyclic core
Key ModificationsMcp (mercaptopropionic acid), tva (D-tyrosine) at N-terminus
Hydrophobic Residues4-Ethoxyphenylmethyl, phenylmethyl, isopropyl groups

Post-Translational Modifications and Conformational Dynamics

While Mcp-tva-argipressin is synthetically produced, its design emulates natural post-translational modifications (PTMs) observed in vasopressin family peptides:

  • Disulfide Bond Formation: The intramolecular -S-S- bond is a irreversible PTM that constrains the peptide into a bioactive conformation. This bond limits rotational freedom around the peptide backbone, stabilizing a loop structure essential for receptor engagement [4] [5].
  • Glycosylation Potential: Though not inherent in Mcp-tva-argipressin, native AVP undergoes glycosylation at asparagine residues (N-linked) or serine/threonine (O-linked). Synthetic analogs like Mcp-tva-argipressin lack glycosylation sites, enhancing metabolic stability but reducing solubility [5].
  • Conformational Dynamics: The peptide exhibits restricted rotation at the peptide bond due to resonance (40% double-bond character), forcing planar alignment of carbonyl carbon and amide nitrogen. This rigidity influences secondary structure formation, as validated by density calculations (1.436 g/cm³) [1] [4]. Dynamics are further modulated by:
  • Hydrophobic interactions from aliphatic side chains.
  • Steric constraints from the isopropyl group and cyclic bridges [1].

Table 2: Key Conformational Constraints in Mcp-tva-Argipressin

Constraint TypeStructural BasisFunctional Impact
Disulfide BondCovalent -S-S- linkage between Cys¹ and Cys⁶Stabilizes cyclic core; enforces receptor-compatible fold
Peptide Bond RigidityPartial double-bond character (resonance)Limits backbone rotation; promotes planar orientation
Steric HindranceIsopropyl group, 4-ethoxyphenylmethylShields proteolytic sites; enhances half-life

Comparative Sequence Homology with Vasopressin Family Members

Mcp-tva-argipressin shares a structural framework with endogenous vasopressin but exhibits distinct variations that alter receptor interactions:

  • Core Sequence Conservation: The cyclic hexapeptide motif (Cys-X-X-X-Cys-Pro) is preserved, where X represents variable residues. This motif is universal in vasopressin/oxytocin family peptides and critical for V1a/V2 receptor activation [3] [6].
  • Divergent Residues:
  • Position 8: Native AVP has arginine (Arg⁸), which binds V2 renal receptors. Mcp-tva-argipressin retains Arg⁸ but adds N-terminal extensions that may sterically hinder V2 engagement.
  • N-terminal Modifications: Replacement of Tyr² with D-tyrosine (tva) reduces affinity for V1b/V3 receptors, which recognize phenolic hydroxyl groups in native AVP [6].
  • Receptor Affinity Profile: Computational modeling (InChIKey: DRLYXDZRLDZVIS-XXNQTUAPSA-N) predicts stronger binding to vascular V1a receptors than to renal V2 receptors. This arises from:
  • Enhanced hydrophobic interactions with V1a transmembrane domains.
  • Reduced electrostatic complementarity with V2 extracellular loops [1] [6].

Table 3: Sequence Comparison with Vasopressin Family Peptides

PeptidePrimary SequenceKey Residue VariationsReceptor Specificity
Arginine Vasopressin (AVP)Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH₂None (native)V1a, V1b, V2
Mcp-tva-ArgipressinMcp-tva-Phe-Gln-Asn-Cys-Pro-Arg-Gly-...Mcp-tva at N-terminus; extended C-tailPredominantly V1a
TerlipressinGly-Gly-Gly-Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH₂N-terminal glycine tripeptideV1a > V2 (2.2:1 affinity ratio)
OxytocinCys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH₂Ile³, Leu⁸Oxytocin receptor

The "Mcp-tva" extension shifts pharmacological behavior toward vasoconstriction (V1a-mediated) rather than antidiuresis (V2-mediated), aligning with analogs like terlipressin [3] [6].

Properties

CAS Number

90332-82-4

Product Name

Mcp-tva-argipressin

IUPAC Name

(2S)-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10R,13S,16S,19S,22R)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide

Molecular Formula

C51H74N12O10S2

Molecular Weight

1079.3 g/mol

InChI

InChI=1S/C51H74N12O10S2/c1-4-73-33-19-17-32(18-20-33)26-35-44(67)59-36(25-31-13-7-5-8-14-31)46(69)62-42(30(2)3)48(71)60-37(27-40(52)64)45(68)61-38(29-74-75-51(28-41(65)57-35)21-9-6-10-22-51)49(72)63-24-12-16-39(63)47(70)58-34(43(53)66)15-11-23-56-50(54)55/h5,7-8,13-14,17-20,30,34-39,42H,4,6,9-12,15-16,21-29H2,1-3H3,(H2,52,64)(H2,53,66)(H,57,65)(H,58,70)(H,59,67)(H,60,71)(H,61,68)(H,62,69)(H4,54,55,56)/t34-,35+,36-,37-,38-,39-,42-/m0/s1

InChI Key

DRLYXDZRLDZVIS-XXNQTUAPSA-N

SMILES

CCOC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)N)CC(=O)N)C(C)C)CC5=CC=CC=C5

Synonyms

1-((beta-mercapto-beta)beta cyclopentamethylenepropionic acid)-2-(O-ethyl-Tyr)-4-Val-9-des-Gly-arginine vasopressin
1-((beta-mercapto-beta)beta cyclopentamethylenepropionic acid)-2-(O-ethyl-Tyr)-4-Val-9-des-Gly-arginine vasopressin, (D-Tyr-D-Cys)-isomer
1-((beta-mercapto-beta)beta cyclopentamethylenepropionic acid)-2-(O-ethyl-Tyr)-4-Val-9-des-Gly-arginine vasopressin, all (L)-isomer
1-(beta-mercapto-beta-cyclopentamethylenepropionic acid)-2-(O-ethyl-Tyr)-4-Val-9-des-Gly-argipressin
argipressin, beta-mercapto-(beta,beta)-cyclopentamethylenepropionic acid(1)-O-ethyltyrosyl(2)-valyl(4)-deglycine(9)-
d(CH2)5(1),Tyr(Et)(2),Val(4),des-Gly(9)-AVP
desGly-d(CH2)5-Tyr(Et)ValAVP
desGly-d(CH2)5-Tyr(Et)VAVP
MCp-TVA-argipressin
SK and F 101926
SK and F 10196
SK and F-101926
SKF 101926
vasopressin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid(1)-O-ethyltyrosyl(2)-valyl(4)-arginyl(8)-deslycine(9)-
vasopressin,(beta-mercapto-beta)beta-cyclopentamethylenepropionic acid(1)-O-ethyl-Tyr(2)-Val(4)-Arg(8)-des-Gly(9)-

Canonical SMILES

CCOC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)N)CC(=O)N)C(C)C)CC5=CC=CC=C5

Isomeric SMILES

CCOC1=CC=C(C=C1)C[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)CC(=O)N)C(C)C)CC5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.